molecular formula C15H8N4O6 B2783992 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 922043-97-8

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2783992
CAS No.: 922043-97-8
M. Wt: 340.251
InChI Key: QLZUBYCHDFVZKP-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a nitrofuran moiety. Compounds containing these structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized via the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other benzofuran and oxadiazole derivatives, such as:

    Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.

    1,3,4-Oxadiazole-2-thiol: Exhibits anticancer activity.

    5-Nitrofuran-2-carboxylic acid: Used as an antimicrobial agent.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O6/c20-13(10-5-6-12(24-10)19(21)22)16-15-18-17-14(25-15)11-7-8-3-1-2-4-9(8)23-11/h1-7H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZUBYCHDFVZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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